FITC-hyodeoxycholic acid is a fluorescent derivative of hyodeoxycholic acid, which is a secondary bile acid. This compound is synthesized by attaching fluorescein isothiocyanate (FITC) to hyodeoxycholic acid, enhancing its utility in biological and chemical applications due to the fluorescent properties imparted by the FITC moiety. Hyodeoxycholic acid itself, known scientifically as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is primarily produced from intestinal bacteria and plays a role in lipid metabolism and signaling within the body .
Hyodeoxycholic acid is predominantly derived from the bile of various mammals, with hog bile being a significant source due to its high concentration of this compound. The synthesis of FITC-hyodeoxycholic acid typically involves chemical modification of hyodeoxycholic acid obtained from such natural sources or through synthetic routes .
FITC-hyodeoxycholic acid belongs to the class of bile acids and derivatives, specifically categorized under bile acids and their conjugates. Its classification can be further detailed as follows:
The synthesis of FITC-hyodeoxycholic acid involves several steps, typically including:
The coupling reaction typically proceeds via nucleophilic attack by the hydroxyl group of hyodeoxycholic acid on the isothiocyanate group of fluorescein isothiocyanate. The reaction conditions must be optimized to ensure high yield and purity of the final product, often employing techniques such as thin-layer chromatography for monitoring progress and purity assessment .
The molecular formula for FITC-hyodeoxycholic acid is C₅₁H₆₅N₃O₈S, with a molecular weight of approximately 880.14 g/mol. The structure consists of the steroid backbone characteristic of bile acids, with additional functional groups from fluorescein contributing to its fluorescent properties.
FITC-hyodeoxycholic acid can participate in various chemical reactions due to its functional groups:
The reactivity profile allows for applications in bioconjugation techniques, where FITC-hyodeoxycholic acid can label proteins or other biomolecules for fluorescence microscopy or flow cytometry studies .
The mechanism by which FITC-hyodeoxycholic acid acts in biological systems primarily involves its role as a tracer or marker due to its fluorescent properties. Upon introduction into biological systems, it can be absorbed by cells and tissues, allowing visualization through fluorescence microscopy.
Studies have shown that compounds like FITC-hyodeoxycholic acid can influence cellular processes such as lipid metabolism and signaling pathways due to their structural similarity to natural bile acids .
The stability and solubility characteristics are crucial for applications in biological systems, influencing how effectively it can be used as a tracer or label .
FITC-hyodeoxycholic acid has several applications in scientific research:
FITC-hyodeoxycholic acid (FITC-HDCA) is synthesized through a nucleophilic reaction between the isothiocyanate group (-N=C=S) of FITC and the primary amine group of hyodeoxycholic acid (HDCA), forming a stable thiourea linkage [1] [7] [9]. This conjugation strategy preserves HDCA’s amphipathic structure while introducing fluorescein’s photophysical properties. The molecular weight of the resulting compound is 880.14 g/mol (C₅₁H₆₅N₃O₈S), with the FITC moiety attached at the C-24 position of HDCA—a site minimally involved in receptor binding [1].
Critical design considerations include:
Table 1: Physicochemical Properties of FITC-HDCA vs. Native HDCA
Property | FITC-HDCA | Native HDCA |
---|---|---|
Molecular Weight | 880.14 g/mol | 392.57 g/mol |
Solubility | DMSO (113.62 mM) | Aqueous buffers |
Excitation/Emission | 494/518 nm | Non-fluorescent |
Optimal pH Range | 7.0–8.5 | 6.0–8.0 |
Chemical Stability | Light-sensitive; store under N₂ at -80°C | Stable at room temperature |
FITC-HDCA enables real-time visualization of bile acid trafficking in live cells. Validation studies confirm that:
Challenges in validation include:
Table 2: Methodological Approaches for Validating FITC-HDCA Localization
Validation Method | Key Parameters | Outcome Metrics |
---|---|---|
Colocalization Imaging | Confocal microscopy; organelle markers | Pearson’s coefficient >0.85 |
Competitive Binding Assays | Excess native HDCA; fluorescence polarization | >90% signal reduction |
Pharmacokinetic Correlation | LC-MS vs. fluorescence intensity in vivo | R²=0.97 |
pH Control Experiments | Imaging buffers (pH 7.4–8.0) | <10% signal fluctuation |
FITC conjugation modifies HDCA’s bioactivity in receptor-specific and cell-type-dependent manners:
Table 3: Bioactivity Comparison in Cellular Models
Bioactivity Parameter | FITC-HDCA | Native HDCA |
---|---|---|
Macrophage Activation (LPS synergy) | ↑↑ p-IκBα; 2.5× TNFα expression | No significant effect |
BSEP Transport Affinity | IC₅₀ = 35 ± 4 μM (30% reduction) | IC₅₀ = 25 ± 3 μM |
FXR Transactivation | 70% antagonism efficacy | 100% efficacy |
Toxicity Threshold | Non-toxic ≤25 μM in HUVECs | Non-toxic ≤25 μM |
Angiogenesis Modulation | Neutral in zebrafish SIV formation | Anti-angiogenic in high doses |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4